8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Overview
Description
Synthesis Analysis
The synthesis of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline involves the preparation of the compound through hydrolysis, where it was found that the expected product, (quinolin-8-yl)boronic acid, rapidly hydrolyzes in air but does not yield as anticipated. Instead, products such as the (quinolinium-8-yl)trihydroxyborate zwitterion or an anhydride are formed, depending on hydrolysis conditions. These findings challenge the isolation of monomeric (quinolin-8-yl)boronic acid in its neutral form (J. Son et al., 2015).
Molecular Structure Analysis
The molecular structure of the hydrolysis products has been structurally characterized, revealing the complex nature of the compound's behavior in reaction conditions. The existence of zwitterionic forms or anhydrides suggests a versatile structural framework that could lead to various applications in synthetic chemistry.
Chemical Reactions and Properties
The compound exhibits unique reactivity patterns, such as rapid hydrolysis compared to other triorganoboranes, leading to the formation of significant products like mesityl(quinolin-8-yl)borinic acid and quinoline boronic acid dimer. The ambiphilic nature of the molecule accelerates water activation and protodeboronation, showcasing its potential in bifunctional catalysis and synthesis (J. Son et al., 2010).
Scientific Research Applications
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Organic Synthesis
- Summary: Organoboron compounds, such as aryl borate, are important intermediates in organic synthesis . They are highly stable, low in toxicity, and highly reactive in various transformation processes .
- Method: Boronic acid compounds are usually used to protect diols; it is utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .
- Results: The use of these compounds has led to advancements in the organic synthesis of drugs .
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Pharmaceutical Applications
- Summary: Boric acid compounds are used as enzyme inhibitors or specific ligand drugs .
- Method: In drug application research, boric acid compounds are usually used to protect diols .
- Results: These compounds have been used to treat tumors and microbial infections, and they can also be used to treat anticancer drugs .
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Drug Delivery Systems
- Summary: Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers .
- Method: The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica .
- Results: They can not only load anti-cancer drugs, but also deliver insulin and genes .
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Fluorescent Probes
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Borylation of Alkylbenzenes
- Summary: 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for borylation at the benzylic C-H bond of alkylbenzenes .
- Method: This process involves the use of a palladium catalyst to form pinacol benzyl boronate .
- Results: This method provides a new pathway for the synthesis of organoboron compounds .
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Hydroboration of Alkynes and Alkenes
properties
IUPAC Name |
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO2/c1-14(2)15(3,4)19-16(18-14)12-9-5-7-11-8-6-10-17-13(11)12/h5-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTGVJBKPQOGPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590411 | |
Record name | 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |
CAS RN |
190788-62-6 | |
Record name | 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Quinolineboronic acid pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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